molecular formula C9H16Cl2N2 B12273918 (R)-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride

(R)-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride

Cat. No.: B12273918
M. Wt: 223.14 g/mol
InChI Key: VRTAESZQFXXTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a chiral amine derivative, often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine oxides, and reduced amine compounds .

Scientific Research Applications

®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride include:

Uniqueness

What sets ®-2-methyl-1-(pyridin-4-yl)propan-1-amine dihydrochloride apart is its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This makes it particularly valuable in the development of enantioselective drugs and other applications where chirality plays a crucial role.

Properties

IUPAC Name

2-methyl-1-pyridin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTAESZQFXXTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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